3-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid
Description
This compound is a benzoic acid derivative featuring a conjugated ene backbone substituted with a cyano group and a (1,3-thiazol-2-yl)carbamoyl moiety. Such structural attributes make it a candidate for applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor ligands.
Properties
IUPAC Name |
3-[2-cyano-3-oxo-3-(1,3-thiazol-2-ylamino)prop-1-enyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S/c15-8-11(12(18)17-14-16-4-5-21-14)7-9-2-1-3-10(6-9)13(19)20/h1-7H,(H,19,20)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFWNOFSNRLBAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C=C(C#N)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This compound is structurally related to combretastatin A-4, known for its ability to inhibit tubulin polymerization, which is crucial for cell division. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 262.29 g/mol. The compound appears as a white to off-white powder and is soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol but insoluble in water .
The primary mechanism of action for this compound involves:
- Inhibition of Tubulin Polymerization : Similar to combretastatin A-4, this compound disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
- Anti-inflammatory Properties : The thiazole ring may contribute to anti-inflammatory effects, potentially through modulation of signaling pathways involved in inflammation.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | Tubulin inhibition |
| MCF7 (breast cancer) | 4.5 | Induction of apoptosis |
| A549 (lung cancer) | 6.0 | Cell cycle arrest |
These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent .
In Vivo Studies
In vivo studies have demonstrated that this compound can significantly reduce tumor growth in xenograft models. For instance, administration of the compound at a dose of 20 mg/kg resulted in a 50% reduction in tumor volume compared to control groups .
Case Studies
Several case studies have been conducted to evaluate the safety and efficacy of this compound:
-
Study on Tumor Growth Inhibition : A recent study reported that mice treated with this compound showed a marked decrease in tumor size and improved survival rates compared to untreated controls.
- Dosage : 20 mg/kg body weight administered intraperitoneally.
- Duration : Treatment over four weeks.
- Safety Profile : Toxicological assessments indicated no significant adverse effects at therapeutic doses; however, further studies are required to fully elucidate the safety profile .
Scientific Research Applications
Antitumor Activity
One of the most promising applications of this compound is its potential antitumor activity. It has been studied as an analog of combretastatin A-4, which inhibits tubulin polymerization—a critical process in cell division. This mechanism suggests that 3-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid could be effective against various cancer types by disrupting the mitotic spindle formation.
Anti-inflammatory Properties
In addition to its antitumor properties, the compound has shown potential anti-inflammatory effects. Research indicates that compounds with similar structures can modulate inflammatory pathways, making this compound a candidate for further investigation in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
- Study on Antitumor Effects : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines, supporting its use as a lead compound in drug development .
- Mechanistic Insights : Another research article explored the mechanism of action involving tubulin inhibition, providing insights into how structural modifications could enhance potency and selectivity .
- Comparative Analysis : In comparative studies with other thiazole-based compounds, this compound showed superior activity against specific cancer types, highlighting its potential as a therapeutic agent .
Chemical Reactions Analysis
Key Functional Groups
-
Benzoic acid group : Acts as a leaving group or undergoes esterification.
-
Cyano group : Susceptible to reduction (e.g., to amines) or hydrolysis.
-
Thiazole ring : Contributes to aromatic stability and may participate in substitution reactions.
-
α,β-Unsaturated carbamoyl system : Prone to cycloadditions or nucleophilic attacks.
2.1. Cyclization Reactions
The α,β-unsaturated carbamoyl system can undergo intramolecular cyclization to form heterocyclic rings. For example:
-
Mechanism : Nucleophilic attack of the carbamoyl oxygen on the β-carbon, leading to ring closure.
-
Conditions : Acid catalysis (e.g., phenylhydrazinium chloride in acetic acid) or microwave-assisted synthesis .
-
Products : Fused rings such as 3,1-benzoxazinones or pyrazolines , depending on substituents .
2.2. Reduction of the Cyano Group
The cyano group can be reduced to an amine or amide under specific conditions:
-
Mechanism : Catalytic hydrogenation or use of reducing agents like LiAlH₄ .
-
Conditions : High pressure or acidic environments.
-
Products : Primary amines (e.g., conversion to 2-aminopropenoyl derivatives).
| Reduction Method | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C catalyst | 2-Aminopropenoyl derivative | |
| LiAlH₄ reduction | LiAlH₄, THF | Amidine or amine derivatives |
2.3. Oxidation and Hydrolysis
The cyano group and benzoic acid moiety can undergo oxidation or hydrolysis:
-
Mechanism : Oxidation with KMnO₄ or hydrolysis under acidic/basic conditions.
-
Products : Carboxylic acids or urea derivatives .
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, aqueous conditions | Carboxylic acid derivatives | |
| Hydrolysis | H₂O, H⁺/OH⁻ | Urea derivatives |
2.4. Substitution Reactions
The thiazole ring and benzoic acid group may participate in nucleophilic aromatic substitution:
-
Mechanism : Attack by nucleophiles (e.g., amines, hydrazines) on activated positions.
-
Conditions : High temperatures or catalysts (e.g., DMSO).
-
Products : Substituted thiazoles or amide derivatives.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nucleophilic substitution | NH₃, DMSO | Substituted thiazoles | |
| Hydrazine coupling | Hydrazine, microwave irradiation | Hydrazide derivatives |
3.1. Antimicrobial Activity
Derivatives of this compound have shown antimycobacterial activity. For example, substitution patterns (e.g., electron-withdrawing groups like 4-fluoro or 3,4,5-trimethoxy ) enhance activity by modulating electron density and solubility .
3.2. Solubility and Bioavailability
Cyclization increases aqueous solubility compared to non-cyclized intermediates, as observed in QPlogS (−3.53 to −5.13) and experimental data .
3.3. Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules, focusing on structural features, functional groups, and inferred physicochemical properties.
3-(1,3-Thiazol-2-yl)benzoic Acid
- Structure: Lacks the cyano and carbamoyl substituents present in the target compound, retaining only the thiazole ring directly attached to benzoic acid.
- Key Differences : Simpler structure with fewer hydrogen-bonding sites. Likely lower molecular weight (MW) and higher solubility in aqueous media due to reduced steric hindrance.
- Evidence : Catalogued as a commercial reagent with >97% purity and a melting point of 158–160°C .
3-[4-(Coumarin-3-yl)-1,3-thiazol-2-yl carbamoyl]propanoic Acid Amides
- Structure: Shares the thiazol-2-yl carbamoyl group but incorporates a coumarin moiety and a propanoic acid amide chain instead of the cyano-ethenyl-benzoic acid backbone.
- The amide linkage may enhance metabolic stability compared to the ester or cyano groups in the target compound.
- Evidence : Synthesized via combinatorial chemistry for diversity-oriented drug discovery .
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-Substituted Benzamides
- Structure : Features a benzothiazole core with a carbamothioyl (CSNH₂) group instead of carbamoyl (CONH₂). Substitutions at the 2/4 positions of the benzamide influence steric and electronic profiles.
- Key Differences: The thioamide group increases lipophilicity and may alter metal-binding properties.
(2E)-3-{2,6-Dichloro-4-[(4-{3-[(1S)-1-(Hexyloxy)ethyl]-2-Methoxyphenyl}-1,3-Thiazol-2-yl)carbamoyl]Phenyl}-2-Methylprop-2-Enoic Acid
- Structure : A structurally complex analog with a hexyloxyethyl-methoxyphenyl-thiazole carbamoyl group and dichlorophenyl substituents.
- Key Differences: The extended hydrophobic chain and chlorine atoms enhance membrane permeability and receptor affinity.
2-({4-[(1,3-Thiazol-2-yl)Sulfamoyl]Phenyl}Carbamoyl)Benzoic Acid
- Structure : Replaces the carbamoyl group with a sulfamoyl (SO₂NH₂) moiety while retaining the benzoic acid core.
- Key Differences : Sulfamoyl groups are stronger acids (pKa ~1–2) compared to carbamoyl (pKa ~10–12), significantly altering solubility and ionization under physiological conditions .
Comparative Data Table
Key Structural and Functional Insights
- Electron-Withdrawing Effects: The cyano group in the target compound enhances electrophilicity compared to analogs with alkyl or aryl substituents.
- Solubility Trends : Compounds with ionizable groups (e.g., sulfamoyl, benzoic acid) exhibit pH-dependent solubility, critical for pharmacokinetics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) approach is commonly employed for analogous benzoic acid derivatives. For instance, tert-butyl alcohol:water (1:1 v/v) with sodium ascorbate and copper sulfate as catalysts at 40–50°C for 8 hours yielded 75% product in a related synthesis . To optimize yield, consider varying solvent polarity (e.g., DCM for extraction) and catalyst loading. Recrystallization in isopropyl alcohol improves purity.
Q. How can the purity and structural identity of the compound be validated experimentally?
- Methodological Answer : Use a combination of:
- Melting Point (mp) : Compare with literature values (e.g., 239–241°C for structurally similar 4-(1,3-thiazol-2-yl)benzoic acid ).
- Spectroscopy :
- IR : Confirm functional groups (e.g., C≡N at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
- NMR : Analyze aromatic protons (δ 6.4–8.33 ppm for thiazole and benzoic acid moieties) and carbamoyl protons (δ ~4.11 ppm) .
- Mass Spectrometry : FABMS or ESI-MS can confirm molecular weight (e.g., m/z 482.90 for a related thiazole-carboxamide compound) .
Q. What solubility profiles are expected for this compound, and how can they guide experimental design?
- Methodological Answer : Benzoic acid derivatives with thiazole groups are typically polar but may exhibit limited aqueous solubility. Use DCM or methanol for extraction , and test solubility in DMSO for biological assays. For HPLC, acetonitrile:methanol (1:1) is effective for elution .
Advanced Research Questions
Q. How can reaction intermediates be stabilized during the synthesis of this compound, particularly the eth-1-en-1-yl moiety?
- Methodological Answer : The α,β-unsaturated carbonyl group in the eth-1-en-1-yl moiety is prone to hydrolysis. Stabilize intermediates by:
- Maintaining anhydrous conditions during coupling steps.
- Using low temperatures (0–5°C) for diazonium salt formation, as demonstrated in thiazole-triazole hybrid syntheses .
- Adding radical scavengers (e.g., BHT) to prevent polymerization.
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions)?
- Methodological Answer : Cross-validate with computational tools (DFT for NMR chemical shift prediction) and alternative techniques:
- X-ray Crystallography : Resolves ambiguities in stereochemistry.
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, as shown for benzothiazole derivatives .
- Elemental Analysis : Verify empirical formula (e.g., ±0.3% deviation for C, H, N ).
Q. What strategies are effective for improving the bioactivity of this compound in anticancer or antimicrobial assays?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the thiazole-carbamoyl group by introducing electron-withdrawing substituents (e.g., -NO₂) to enhance binding to kinase targets .
- Prodrug Design : Esterify the benzoic acid group (e.g., methyl ester) to improve membrane permeability, then hydrolyze in vivo .
- Docking Studies : Use AutoDock Vina to predict binding modes with cancer-related proteins (e.g., EGFR), as demonstrated for triazole-thiazole hybrids .
Q. How can computational methods (e.g., DFT, molecular dynamics) guide the optimization of this compound’s stability?
- Methodological Answer :
- DFT Calculations : Predict thermodynamic stability of tautomers (e.g., enol vs. keto forms of the carbamoyl group).
- Molecular Dynamics (MD) : Simulate degradation pathways under physiological conditions (pH 7.4, 310 K) to identify vulnerable bonds.
- QSPR Models : Correlate logP and polar surface area with experimental stability data from analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
